Ethyl (S)-3-hydroxyhexanoate

説明

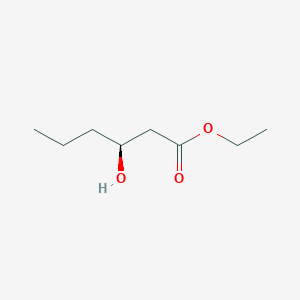

Structure

3D Structure

特性

IUPAC Name |

ethyl (3S)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (S)-3-hydroxyhexanoate: From Stereoselective Synthesis to Pharmaceutical Potential

This guide provides a comprehensive technical overview of Ethyl (S)-3-hydroxyhexanoate, a chiral molecule of significant interest to researchers, scientists, and professionals in drug development. Moving beyond basic data, we delve into the causality behind its synthesis, its detailed physicochemical and spectroscopic properties, and its emerging applications as a bioactive agent and a versatile chiral building block.

Introduction: The Significance of a Chiral β-Hydroxy Ester

Ethyl (S)-3-hydroxyhexanoate (EHX) is a fatty acid ester that belongs to the class of β-hydroxy esters.[1][2] Its structure, featuring a hydroxyl group at the C3 (or β) position and a stereocenter at the same carbon, makes it a valuable chiral synthon in organic synthesis.[3] The "S" designation specifies the absolute configuration at this stereocenter, a critical feature as enantiomers often exhibit distinct biological activities and sensory properties.[4][5]

Naturally occurring in various fruits like citrus, apples, and mangoes, as well as in fermented products like wine and whiskey, EHX contributes to their complex flavor and aroma profiles.[6][7] However, its importance extends far beyond the flavor and fragrance industry. For drug development professionals, EHX presents a dual opportunity: first, as a molecule with inherent biological activity, and second, as a precursor for creating more complex, enantiomerically pure pharmaceutical agents and advanced biomaterials.[8][9][10] This guide will explore these facets in detail, providing the technical foundation necessary for its application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application. These characteristics govern its behavior in different solvents and reaction conditions and provide the means for its unambiguous identification.

Physicochemical Properties

Ethyl (S)-3-hydroxyhexanoate is typically a colorless to pale yellow liquid with a mild, fruity, and creamy odor.[8] Its key physical properties are summarized in the table below. The CAS Number for the specific (S)-enantiomer is 88496-71-3, while the racemate is more commonly listed under 2305-25-1.[11][12]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | [11] |

| Molecular Weight | 160.21 g/mol | [11] |

| Appearance | Colorless to pale yellow clear liquid | [13] |

| Boiling Point | 90-92 °C at 14 mmHg | [14] |

| Density | ~0.974 g/mL at 25 °C | [14] |

| Refractive Index (n20/D) | ~1.428 | [14] |

| Flash Point | 94.44 °C (202.00 °F) | [12] |

| CAS Number (S-enantiomer) | 88496-71-3 | |

| CAS Number (Racemate) | 2305-25-1 | [11] |

| PubChem CID (Racemate) | 61293 | [11] |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, allowing for structural confirmation and purity assessment.

While specific high-resolution spectra for the pure (S)-enantiomer require experimental acquisition, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts in a solvent like CDCl₃ can be predicted based on its structure.[15][16]

-

¹H NMR: Key signals would include a triplet for the terminal methyl group of the hexanoate chain (~0.9 ppm), a triplet for the methyl of the ethyl ester (~1.2 ppm), multiplets for the methylene groups of the hexanoate chain, a quartet for the methylene of the ethyl ester (~4.1 ppm), a multiplet for the methine proton at the stereocenter (~4.0 ppm), a doublet of doublets for the C2 methylene protons adjacent to the carbonyl, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Characteristic peaks would appear for the ester carbonyl (~173 ppm), the carbon bearing the hydroxyl group (~68 ppm), the methylene carbon of the ethyl ester (~61 ppm), and various signals for the aliphatic carbons in the hexanoate chain.

The IR spectrum is defined by the molecule's functional groups. Key absorption bands for Ethyl (S)-3-hydroxyhexanoate include:

-

A strong, broad absorption band around 3400-3500 cm⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption peak around 1735 cm⁻¹ , corresponding to the C=O stretching of the ester carbonyl group.[11]

-

Multiple peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic parts of the molecule.

-

A distinct peak in the 1100-1200 cm⁻¹ region from the C-O stretching of the ester linkage.

Under Electron Ionization (EI), the molecular ion peak ([M]⁺•) at m/z = 160 is expected to be of low intensity, which is typical for aliphatic alcohols and esters.[17][18] The fragmentation pattern provides crucial structural information.

Caption: Proposed EI-MS fragmentation pathway for Ethyl 3-hydroxyhexanoate.

Key expected fragments include:

-

m/z = 115: Loss of the ethoxy radical (•OC₂H₅).

-

m/z = 101: Resulting from alpha-cleavage between C3 and C4, with the loss of a propyl radical. This is often a significant peak.[18]

-

m/z = 117: A potential fragment arising from a McLafferty rearrangement involving the carbonyl group and a gamma-hydrogen, leading to the loss of propene.

Stereoselective Synthesis: Accessing the (S)-Enantiomer

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry.[3] For Ethyl (S)-3-hydroxyhexanoate, the most efficient and common strategy is the asymmetric reduction of its prochiral precursor, Ethyl 3-oxohexanoate.[19][20] This transformation can be achieved using either biocatalytic or chemical catalytic methods.

Causality of Approach: Why Asymmetric Reduction?

Directly creating the chiral center with the correct "S" configuration from an achiral starting material is more efficient than synthesizing a racemic mixture and then separating the enantiomers (a process known as resolution). Asymmetric reduction, guided by a chiral catalyst or enzyme, provides a direct pathway to the desired enantiomer with high purity, saving time, resources, and avoiding the loss of 50% of the material as the unwanted enantiomer.[5]

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Baker's yeast contains a variety of oxidoreductase enzymes that can reduce ketones to alcohols.[21] Many of these enzymes exhibit a preference for producing the (S)-enantiomer from β-keto esters, making this a cost-effective and environmentally benign method. The enzymes utilize NADPH as a cofactor, which is continuously regenerated by the yeast's own metabolic processes (e.g., glycolysis).[20]

Caption: Workflow for biocatalytic reduction using Baker's Yeast.

Experimental Protocol: Bioreduction

This protocol is a generalized procedure based on established methods for yeast-mediated reductions.[21]

-

Yeast Activation: In a sterile Erlenmeyer flask, suspend 20 g of active dry Baker's yeast in 200 mL of lukewarm (30-35 °C) sterile tap water. Add 15 g of sucrose and stir gently for 30-60 minutes to activate the yeast.

-

Substrate Addition: To the activated yeast suspension, add 1.0 g of Ethyl 3-oxohexanoate. It is crucial to ensure the substrate is of high purity.

-

Incubation: Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Place the flask on an orbital shaker and incubate at a constant temperature (e.g., 30 °C) with gentle agitation (e.g., 120 rpm) for 48-72 hours.

-

Reaction Monitoring: The progress of the reduction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ketone and the appearance of the product alcohol.

-

Work-up and Isolation: After the reaction is complete, add an equal volume of ethyl acetate to the flask. Add a filter aid (e.g., Celite®) and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells, washing the filter cake with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl (S)-3-hydroxyhexanoate.

Causality Note: The use of sucrose provides the necessary energy source for the yeast to maintain its metabolic activity, which is essential for regenerating the NADPH cofactor required by the reductase enzymes. Gentle agitation ensures proper mixing without damaging the yeast cells.

Applications in Drug Development and Research

The utility of Ethyl (S)-3-hydroxyhexanoate for pharmaceutical research is multifaceted, ranging from direct antiviral activity to its use as a chiral precursor for biomaterials.

Direct Antiviral Activity

Recent groundbreaking research has identified Ethyl 3-hydroxyhexanoate (EHX) as a potent antiviral agent against Coxsackievirus B (CVB).[13] CVB is a major cause of viral myocarditis, meningitis, and pancreatitis.[8] A 2022 study published in Frontiers in Microbiology demonstrated that EHX significantly inhibits CVB replication both in vitro and in vivo.[13][22]

The key findings from this study are summarized below:

| Parameter | Value | Significance |

| EC₅₀ | 1.2 µM | The concentration at which EHX inhibits 50% of viral activity. This low value indicates high potency.[22] |

| CC₅₀ | 25.6 µM | The concentration at which EHX is toxic to 50% of host cells.[22] |

| Selectivity Index (SI) | 20.8 | Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile, as the drug is more toxic to the virus than to the host cells.[22] |

| Mechanism of Action | Inhibition of viral RNA replication | The study suggests that EHX targets a crucial step in the viral life cycle, preventing the virus from multiplying.[13][22] |

This discovery is particularly compelling because EHX is already approved as a food additive, suggesting a favorable preliminary safety profile.[13] It represents a promising lead compound for the development of new therapeutics for CVB-related infections, for which no licensed antiviral agent currently exists.[8]

Chiral Building Block for Biomaterials

The (R)-enantiomer of 3-hydroxyhexanoate is a known monomer for the microbial synthesis of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx).[10] While the (S)-enantiomer is not the natural substrate, its availability through stereoselective synthesis opens avenues for creating novel PHA copolymers with potentially unique properties.

P(3HB-co-3HHx) is a biodegradable and biocompatible thermoplastic, making it highly attractive for biomedical applications.[1] Its properties can be tuned by altering the monomer composition. Incorporating the 3-hydroxyhexanoate unit reduces the crystallinity and increases the flexibility of the polymer compared to the more brittle poly(3-hydroxybutyrate) (PHB) homopolymer.[1]

Applications in Drug Delivery:

-

Nanoparticles for Sustained Release: P(3HB-co-3HHx) can be fabricated into nanoparticles that encapsulate therapeutic agents.[6][23] These nanoparticles can provide sustained and targeted drug release, improving therapeutic efficacy and reducing side effects. Studies have demonstrated the ability to control nanoparticle size, a critical factor for clinical applications, and have shown successful encapsulation and sustained release of various drugs.[23]

-

Scaffolds for Tissue Engineering: The polymer can be processed into fibers and porous scaffolds that support cell growth and tissue regeneration.[1] These scaffolds can be loaded with drugs or growth factors to promote healing.

Caption: Role of 3-hydroxyhexanoate as a precursor for biomedical polymers.

Chemical Reactivity and Safety

Key Reactions

As a bifunctional molecule, Ethyl (S)-3-hydroxyhexanoate can undergo reactions at both the hydroxyl and ester groups.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (Ethyl 3-oxohexanoate) using standard oxidizing agents (e.g., PCC, Swern oxidation).

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxyhexanoic acid.

-

Acylation/Protection: The hydroxyl group can be readily acylated (e.g., with acetic anhydride) or protected with common protecting groups (e.g., silyl ethers) to allow for selective reaction at the ester moiety.[24]

-

Dehydration: Under acidic conditions, dehydration can occur to form α,β- and β,γ-unsaturated esters.

Safety and Handling

Ethyl 3-hydroxyhexanoate is considered to have low toxicity.[8] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Conclusion

Ethyl (S)-3-hydroxyhexanoate is more than a simple flavor component; it is a chiral molecule with significant and expanding applications in the pharmaceutical and biomedical sciences. Its potent antiviral activity against Coxsackievirus B positions it as a valuable lead compound in the search for new infectious disease therapies. Furthermore, its role as a precursor for advanced biodegradable polymers underscores its utility in the development of next-generation drug delivery systems and tissue engineering scaffolds. The ability to produce this molecule in high enantiomeric purity through established biocatalytic methods makes it an accessible and attractive tool for researchers. A comprehensive understanding of its chemical, physical, and biological properties, as detailed in this guide, is essential for unlocking its full potential in drug discovery and development.

References

-

Olasunkanmi, O. I., Mageto, J., Ntsigouaye, J. A., Yi, M., Fei, Y., Chen, Y., Chen, S., Xu, W., Lin, L., Zhao, W., Wang, Y., & Zhong, Z. H. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13, 875485. [Link]

-

ResearchGate. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2023). Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. [Link]

-

Puthussery, H. (2019). Biosynthesis of Poly-3-Hydroxybutyrate and its Application in Controlled Drug Delivery (PhD thesis). University of Westminster. [Link]

-

Balogun-Agbaje, O. T., Odeniyi, M. A., & Odeniyi, O. A. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. FABAD Journal of Pharmaceutical Sciences, 44(2), 147-158. [Link]

-

Heathman, T., et al. (2014). Controlled production of poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) nanoparticles for targeted and sustained drug delivery. Journal of Pharmaceutical Sciences, 103(8), 2498-2508. [Link]

-

Chen, Y., et al. (2014). Poly(3-hydroxybutyrate-co-R-3-hydroxyhexanoate) nanoparticles with polyethylenimine coat as simple, safe, and versatile vehicles for cell targeting: population characteristics, cell uptake, and intracellular trafficking. Advanced Healthcare Materials, 3(6), 817-24. [Link]

-

Deconinck, S., et al. (2023). Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential. Polymers, 15(5), 1195. [Link]

-

Wiley-VCH. (n.d.). Ethyl 3-hydroxyhexanoate. SpectraBase. Retrieved March 7, 2026, from [Link]

-

González-López, M., et al. (2018). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 23(11), 2955. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 7, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. (n.d.). Hexanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved March 7, 2026, from [Link]

-

Boyce, R. S., & Li, G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (Basel, Switzerland), 9(6), 411–421. [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved March 7, 2026, from [Link]

-

Mori, N., et al. (2013). Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. The Journal of Organic Chemistry, 78(13), 6520–6533. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

-

Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(5), 414-426. [Link]

-

Kataoka, M., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Biochimica et Biophysica Acta, 1804(9), 1841-9. [Link]

-

Kam, M. K., et al. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(17), 3911. [Link]

-

Saibal Das. (2019, July 23). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1) [Video]. YouTube. [Link]

-

Olasunkanmi, O. I., et al. (2023). Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. Antimicrobial Agents and Chemotherapy, 67(3), e0086822. [Link]

-

ResearchGate. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]

-

FooDB. (2010). Showing Compound Ethyl (±)-3-hydroxyhexanoate (FDB008100). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440150, Ethyl (R)-3-hydroxyhexanoate. Retrieved March 7, 2026, from [Link]

-

University of Durham. (n.d.). Asymmetric synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Showing Compound Ethyl (±)-3-hydroxyhexanoate (FDB008100) - FooDB [foodb.ca]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Ethyl (R)-3-hydroxyhexanoate | C8H16O3 | CID 440150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Poly(3-hydroxybutyrate-co-R-3-hydroxyhexanoate) nanoparticles with polyethylenimine coat as simple, safe, and versatile vehicles for cell targeting: population characteristics, cell uptake, and intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Frontiers | Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection [frontiersin.org]

- 9. Portico [access.portico.org]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 13. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Hexanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Service replaced [repository.canterbury.ac.uk]

- 24. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of Ethyl (S)-3-hydroxyhexanoate in tropical fruits

The Enantioselective Occurrence & Bio-Chemo-Metric Analysis of Ethyl (S)-3-Hydroxyhexanoate in Tropical Fruit Matrices

Executive Technical Synthesis

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1 for racemate) represents a distinct chiral subset of the

For drug development professionals, this molecule is more than a flavorant; it is a naturally occurring chiral synthon . The (S)-3-hydroxyhexanoate moiety serves as a structural scaffold for the synthesis of statins, pheromones, and

Chemo-Structural Profile & Stereochemistry

The biological activity and sensory perception of ethyl 3-hydroxyhexanoate are governed by its stereochemistry at the C3 position.

| Property | Ethyl (S)-(+)-3-Hydroxyhexanoate | Ethyl (R)-(-)-3-Hydroxyhexanoate |

| Configuration | (S)-(+) | (R)-(-) |

| Odor Quality | Weak fruity, aldehyde-like, fatty | Sweet, woody, fruity, intense |

| Odor Threshold (Air) | 264.5 ng/L | 2.1 ng/L |

| Metabolic Origin | Direct | Enoyl-CoA Hydratase / Reductase (D-isomer) |

| Pharma Utility | Precursor for (S)-1,3-diols, pheromones | Precursor for (R)-3-hydroxyalkanoates (PHAs) |

Key Insight: The significant difference in odor thresholds (over 100-fold) necessitates high-resolution chiral chromatography for accurate characterization. Standard GC-MS analysis of the racemate often masks the specific contribution of the (S)-isomer.

Natural Occurrence & Distribution

The (S)-isomer is found in specific tropical and subtropical fruit matrices, often co-occurring with the (R)-isomer but at varying enantiomeric excess (ee%) depending on the fruit's maturity and enzymatic profile.

Table 1: Quantitative Occurrence in Selected Fruit Matrices

| Fruit Source | Scientific Name | Concentration Range | Enantiomeric Dominance | Notes |

| Grapefruit | Citrus paradisi | 10 - 50 µg/kg | Mixed (R > S) | (S)-form contributes to the "fatty/green" background notes. |

| Pineapple | Ananas comosus | 5 - 120 µg/kg | Variable | Concentration peaks during late ripening; formed via AAT action on |

| Caja Fruit | Spondias mombin | Trace - 15 µg/kg | Racemic/Mixed | Exotic tropical fruit with complex ester profile. |

| Tamarillo | Cyphomandra betacea | Trace | Mixed | Presence contributes to the "tropical/tomato-like" aroma. |

| Red Wine | Vitis vinifera | 100 - 400 µg/L | High (S) in some varietals | Fermentation product; (S)-form often dominates due to yeast metabolism (Saccharomyces). |

Biosynthetic Mechanistics: The (S)-Specific Pathway

Understanding the origin of the (S)-isomer requires dissecting the fatty acid degradation pathway. Unlike the (R)-isomer, which is often formed via the specific reduction of acetoacetyl-CoA equivalents (PhaB pathway in bacteria) or specific enoyl-CoA hydratases, the (S)-isomer is the direct intermediate of mitochondrial

Mechanism:

-

Beta-Oxidation: Long-chain fatty acids are degraded. The hydration of trans-2-enoyl-CoA by Crotonase (Enoyl-CoA Hydratase) yields (S)-3-hydroxyacyl-CoA .

-

Esterification: In ripening fruits, Alcohol Acyltransferase (AAT) enzymes can intercept this (S)-3-hydroxyhexanoyl-CoA intermediate before it is oxidized to the 3-keto form, esterifying it with ethanol to produce Ethyl (S)-3-hydroxyhexanoate .

Diagram 1: Biosynthetic Divergence of (S) vs (R) Isomers

Caption: Divergent biosynthetic pathways illustrating the mitochondrial origin of the (S)-isomer via Crotonase activity, contrasted with the (R)-pathway.

Analytical Protocol: Chiral Resolution

To validate the presence of the (S)-isomer, a self-validating analytical workflow using Chiral Gas Chromatography (GC) is required. Standard columns (DB-5, Wax) cannot separate these enantiomers.

Protocol: SDE-Chiral-GC-MS

Step 1: Isolation (Simultaneous Distillation Extraction - SDE)

-

Principle: Exhaustive extraction of volatiles from the fruit matrix while minimizing thermal degradation.

-

Procedure:

-

Homogenize 100g of fruit pulp with 100mL saturated NaCl solution (inhibits enzymatic activity).

-

Perform SDE using Dichloromethane (DCM) as the solvent for 2 hours.

-

Dry the organic layer over Anhydrous

and concentrate to 100 µL under a gentle Nitrogen stream.

-

Step 2: Chiral Separation

-

Column: Rt-βDEXse (Restek) or Cyclosil-B (Agilent). These phases utilize permethylated

-cyclodextrins doped into the stationary phase to interact differentially with the spatial arrangement of the enantiomers. -

Conditions:

-

Carrier Gas: Helium (1.0 mL/min).

-

Oven Ramp: 40°C (2 min)

2°C/min

-

Step 3: Mass Spectrometric Detection

-

Mode: SIM (Selected Ion Monitoring).

-

Target Ions: m/z 88 (McLafferty rearrangement), 101, 60.

-

Quantification: Use an internal standard (e.g., Methyl octanoate) and calculate Enantiomeric Excess (

) using the formula:

Diagram 2: Analytical Workflow for Enantiomeric Determination

Caption: Step-by-step analytical workflow from matrix extraction to chiral resolution and mass spectrometric quantification.

Industrial & Pharmaceutical Translation

For the drug development scientist, the natural occurrence of Ethyl (S)-3-hydroxyhexanoate offers a "bioprospecting" map for chiral intermediates.

-

Chiral Pool Synthon: The (S)-3-hydroxyhexanoate scaffold is a precursor for (S)-1,3-diols , which are essential motifs in the synthesis of:

-

HMG-CoA Reductase Inhibitors (Statins): The side chains of statins often require specific 3-hydroxy stereochemistry.

-

Pheromones: Many insect pheromones are derived from 3-hydroxy esters; the (S)-isomer is bioactive in specific species (e.g., ants, beetles), offering routes for bio-pesticide development.

-

-

Antiviral Potential: Recent studies (e.g., Olasunkanmi et al., 2022) have highlighted the potential of ethyl 3-hydroxyhexanoate derivatives against Coxsackievirus B , suggesting that the specific stereochemistry may play a role in capsid binding or protease inhibition.

-

Biocatalysis: The enzymes identified in the fruit (S-specific AATs and dehydrogenases) can be cloned and overexpressed to produce high-purity (S)-esters in fermentation tanks, replacing expensive asymmetric metal catalysis.

References

-

Buettner, A., & Schieberle, P. (2001).[1] Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry. Link

-

Leffingwell, J. C. (2002). The Ethyl 3-hydroxyhexanoates: Chirality & Odour Perception. Leffingwell & Associates. Link

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate. Food and Chemical Toxicology. Link

-

Olasunkanmi, O. I., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Journal of Virological Methods.

-

Tokitomo, Y., et al. (2005). Odor-active constituents of seven kinds of tropical fruit. Food Science and Technology Research. Link

Sources

Stereochemical Configuration of Ethyl (S)-3-Hydroxyhexanoate: A Technical Guide

Executive Summary & Core Directive

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide an authoritative, technically rigorous guide on the stereochemistry, biocatalytic synthesis, and analytical characterization of Ethyl (S)-3-hydroxyhexanoate.

Ethyl (S)-3-hydroxyhexanoate (CAS: 2305-25-1 for racemate; specific enantiomer often custom synthesized) is a pivotal chiral building block.[1] While structurally simple, its 3-hydroxy ester motif is the pharmacophore foundation for the "statin" class of lipid-lowering drugs (e.g., the side chain of Atorvastatin) and a critical signaling molecule in chemical ecology (pheromones). This guide moves beyond basic definitions to explore the causality of its stereochemical assignment, the efficiency of its biocatalytic production, and the validity of its analysis.

Structural Analysis & Stereochemistry

The Chiral Center

The stereogenicity of Ethyl 3-hydroxyhexanoate resides at C3 (the beta-carbon).[1] The absolute configuration is determined by the spatial arrangement of four distinct substituents around this carbon:

-

Hydroxyl group (-OH)

-

Ethyl acetate arm (-CH₂COOCH₂CH₃) [1]

-

Propyl chain (-CH₂CH₂CH₃)

-

Hydrogen atom (-H)

Cahn-Ingold-Prelog (CIP) Assignment

To rigorously assign the (S)-configuration, we apply the CIP priority rules. The assignment logic is non-trivial due to the competition between the two carbon chains attached to C3.

-

Priority 1: -OH (Oxygen has the highest atomic number).[1]

-

Priority 4: -H (Lowest atomic number).[1]

-

Differentiation of Carbon Chains:

Result: Priority 1 (-OH) → Priority 2 (Ester arm) → Priority 3 (Propyl arm).[1] Configuration: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Counter-Clockwise direction, designating the (S) configuration.[2]

Visualization: CIP Decision Tree

Figure 1: Cahn-Ingold-Prelog priority assignment logic for Ethyl (S)-3-hydroxyhexanoate.

Biocatalytic Synthesis Strategy

Why Biocatalysis?

While asymmetric hydrogenation (Noyori type) is possible, biocatalysis using Ketoreductases (KREDs) is the industrial gold standard for 3-hydroxy esters.[1]

-

Enantiomeric Excess (ee): KREDs typically yield >99% ee, whereas chemical catalysts often require extensive screening to exceed 95% for this specific chain length.[1]

-

Regioselectivity: Enzymes strictly reduce the ketone without affecting the ester moiety.

-

Green Chemistry: Aqueous media, ambient temperature, and biodegradability.[1]

The Biocatalytic System

The synthesis involves the asymmetric reduction of Ethyl 3-ketohexanoate (also known as ethyl butyrylacetate).

-

Enzyme: Candida magnoliae or Lactobacillus kefir derived KREDs are historically proven for (S)-selectivity in 3-keto esters [1].[1]

-

Cofactor: NADPH is the hydride source.[1]

-

Recycling System: To make the process economical, Glucose Dehydrogenase (GDH) is coupled to recycle NADP+ back to NADPH using Glucose as the sacrificial reductant.

Experimental Protocol: Biocatalytic Reduction

Reagents:

-

Ethyl 3-ketohexanoate (100 mM)[1]

-

KRED enzyme (e.g., Codexis KRED-P1 series or equivalent commercial kit)[1]

-

NADP+ (1.0 mM)

-

Glucose (150 mM)

-

Glucose Dehydrogenase (GDH) (10 U/mL)[1]

-

Phosphate Buffer (100 mM, pH 7.0)

Procedure:

-

Buffer Prep: Dissolve glucose and NADP+ in phosphate buffer (pH 7.0).

-

Enzyme Addition: Add GDH and the specific KRED enzyme.[1] Stir gently to dissolve (avoid foaming/denaturation).

-

Substrate Initiation: Add Ethyl 3-ketohexanoate dropwise. The reaction is biphasic; vigorous stirring is required to maintain mass transfer.

-

Incubation: Maintain at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).[1]

-

Extraction: Extract reaction mixture 3x with Ethyl Acetate.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Visualization: Enzymatic Cycle

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.[1]

Analytical Characterization & Validation

Trustworthiness in stereochemistry relies on validating the absolute configuration. Do not rely solely on optical rotation, as solvent effects and concentration can invert the sign.

Chiral Gas Chromatography (GC)

This is the primary method for determining Enantiomeric Excess (ee).

-

Column: Cyclodextrin-based stationary phases (e.g., Rt-βDEXse or Chiraldex G-TA ).[1]

-

Derivatization: While the alcohol can be analyzed directly, derivatization with Trifluoroacetic Anhydride (TFAA) often sharpens peaks and improves resolution (Rs).[1]

-

Method Parameters:

-

Elution Order: typically, the (S)-enantiomer elutes after the (R)-enantiomer on β-cyclodextrin columns, but this must be confirmed with a racemic standard [2].[1]

Optical Rotation

-

Literature Value: Ethyl (S)-3-hydroxyhexanoate is generally reported as dextrorotatory (+) in chloroform or ethanol [3].[1]

-

Warning: The specific rotation value is low. Small impurities can skew results.[1] Always use Chiral GC for quantitative purity.

Absolute Configuration via Mosher's Method

To definitively prove the (S)-configuration without a reference standard, use Mosher's Ester Analysis :

-

React the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

-

Analyze via ¹H-NMR or ¹⁹F-NMR.[1]

-

Calculate the difference in chemical shifts (

) for protons near the chiral center.[1] -

The spatial arrangement of the phenyl group in the Mosher ester causes predictable shielding/deshielding, confirming the stereochemistry.

Applications in Research & Industry

-

Pheromone Synthesis: Ethyl (S)-3-hydroxyhexanoate is a component of the trail pheromone of certain ant species and a sex pheromone in fruit flies.[1] High optical purity is required for biological activity assays.[1]

-

Statin Precursors: It serves as a model substrate for optimizing KREDs used to synthesize the side chains of "super-statins" (e.g., Rosuvastatin, Atorvastatin). The 3-hydroxy stereocenter is conserved across this drug class.[1]

-

Flavor Chemistry: The (S)-enantiomer has a distinct "fruity, pineapple-like" note, whereas the (R)-enantiomer can be perceived differently or have a lower odor threshold.[1]

References

-

Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 2023.[1]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation, Technical Guide.[1]

-

The Ethyl 3-hydroxyhexanoates: Chirality & Odour Perception. Leffingwell & Associates.[1]

Sources

organoleptic profile and odor threshold of Ethyl (S)-3-hydroxyhexanoate

The following technical guide details the organoleptic profile, odor threshold, and synthesis of Ethyl (S)-3-hydroxyhexanoate.

Stereochemical Profile, Organoleptics, and Synthesis

Executive Summary

Ethyl (S)-3-hydroxyhexanoate (CAS: 88496-71-3) is the (S)-enantiomer of the flavor compound ethyl 3-hydroxyhexanoate.[1][2] While the racemic mixture and the (R)-enantiomer are widely recognized for their potent "pineapple" and "citrus" notes in the flavor and fragrance industry, the (S)-enantiomer represents a distinct olfactory profile characterized by significantly lower potency and differing qualitative descriptors. This guide analyzes the (S)-isomer's sensory properties, establishes its odor thresholds relative to its chiral counterpart, and outlines biocatalytic protocols for its high-purity synthesis.

Chemical Identity & Stereochemistry

The biological and sensory activity of ethyl 3-hydroxyhexanoate is governed by its chiral center at the C3 position.

-

CAS Number: 88496-71-3 (Specific to S-isomer); 2305-25-1 (Racemate)

-

Molecular Formula: C

H -

Molecular Weight: 160.21 g/mol [2]

-

Chirality: (S)-configuration (Left-handed)

Stereochemical Context: In many fruit volatiles (e.g., pineapple, grapefruit), the (R)-enantiomer is the dominant natural form and the primary contributor to the characteristic fruity aroma. The (S)-enantiomer often acts as a "silent" or modifying component. High-resolution gas chromatography-olfactometry (GC-O) is required to resolve these enantiomers, as trace contamination of the potent (R)-isomer can obscure the true profile of the (S)-isomer.

Organoleptic Profile

The sensory perception of Ethyl (S)-3-hydroxyhexanoate is a classic example of enantioselective odor reception .

3.1 Qualitative Descriptors

Unlike the sweet, woody, and intense fruity notes of the (R)-isomer, the (S)-isomer presents a muted and qualitatively different profile.[5]

| Enantiomer | Primary Descriptors | Secondary Nuances | Intensity |

| Ethyl (S)-3-hydroxyhexanoate | Weak Fruity, Aldehydic | Green, slightly fatty, metallic | Low |

| Ethyl (R)-3-hydroxyhexanoate | Sweet, Pineapple, Citrus | Woody, Grapefruit-like | High |

| Racemate | Pineapple, Grape, Fresh | Green, Citrus | Medium-High |

Key Insight: The "aldehyde-like" note of the (S)-isomer suggests it may interact with different olfactory receptors or bind less efficiently to the "fruity" receptors that trigger the pineapple perception associated with the (R)-form.

Odor Threshold Determination

The odor detection threshold (ODT) quantifies the potency of the compound. The (S)-enantiomer is significantly less potent than the (R)-enantiomer, requiring a much higher concentration to be perceived.

4.1 Comparative Threshold Data

Data derived from air and water matrices via 3-AFC (Alternative Forced Choice) methodology.

| Medium | Ethyl (S)-3-hydroxyhexanoate | Ethyl (R)-3-hydroxyhexanoate | Potency Ratio (R/S) |

| Air (ng/L) | 264.5 | 2.1 | ~125x |

| Water (ppb) | Est. > 20,000 | 270 (Orthonasal) | N/A |

-

Interpretation: In air, the (R)-enantiomer is approximately 125 times more potent than the (S)-enantiomer.

-

Implication: For flavor formulation, the optical purity of the (R)-isomer is critical. Even 1% contamination of (R) in an (S) sample can dominate the sensory profile, making the isolation of "true" (S) characteristics challenging.

Biocatalytic Synthesis Protocol

Chemical synthesis often yields racemates requiring expensive resolution. Biocatalysis using stereoselective ketoreductases (KREDs) is the preferred method for generating high-purity Ethyl (S)-3-hydroxyhexanoate.

5.1 Mechanism: Prelog-Selective Reduction

Most wild-type yeasts (e.g., Saccharomyces cerevisiae) and specific carbonyl reductases follow Prelog’s Rule , reducing the prochiral ketone to the (S)-alcohol.

Reaction:

Ethyl 3-oxohexanoate + NADH + H

5.2 Synthesis Workflow Diagram

Figure 1: Biocatalytic pathway for the asymmetric synthesis of Ethyl (S)-3-hydroxyhexanoate using a Prelog-selective reduction system.[6]

5.3 Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g Ethyl (S)-3-hydroxyhexanoate (>98% ee).

-

Biocatalyst Preparation:

-

Suspend 20g of lyophilized Saccharomyces cerevisiae (Baker's Yeast) or 50mg of purified recombinant Alcohol Dehydrogenase (ADH) in 200mL phosphate buffer (0.1 M, pH 7.0).

-

Add Glucose (10g) as a co-substrate for cofactor regeneration (NADH recycling).

-

-

Reaction:

-

Add Ethyl 3-oxohexanoate (2.0g, 12.6 mmol) dropwise to the suspension.

-

Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

-

Monitor reaction progress via TLC or GC.

-

-

Work-up:

-

Centrifuge to remove cell debris.

-

Extract the supernatant with Ethyl Acetate (3 x 100mL).

-

Dry combined organic layers over anhydrous Na

SO -

Concentrate under reduced pressure.

-

-

Purification:

-

Validation:

-

Chiral GC Analysis: Use a Cyclodextrin-based chiral column (e.g., Hydrodex-

-3P) to confirm enantiomeric excess (ee). -

Optical Rotation: Measure

(typically positive for S-isomer in chloroform, though solvent dependent).

-

Applications in Drug Development

While primarily a flavor study target, Ethyl (S)-3-hydroxyhexanoate serves as a chiral building block in pharmaceutical synthesis:

-

Statins & Antibiotics: The 3-hydroxy ester motif is a recurring pharmacophore. The (S)-enantiomer provides access to specific chiral pools required for structure-activity relationship (SAR) studies where the "unnatural" isomer is needed to test receptor binding specificity.

-

Metabolic Probes: Used to study beta-oxidation pathways, as specific dehydrogenases are stereospecific.

References

-

Leffingwell, J. C. (2001). Chirality & Odour Perception: The Ethyl 3-hydroxyhexanoates. Leffingwell & Associates. Link

-

Buettner, A., & Schieberle, P. (2001). Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry, 49(3), 1358-1363. Link

-

He, Y. C., et al. (2014).[11][12][13] Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14.[12][13] Bioresource Technology, 161, 461-464.[12][13] Link

-

The Good Scents Company. (2023). Ethyl 3-hydroxyhexanoate Flavor and Fragrance Data. Link

-

Brenna, E., et al. (2020). Biocatalytic methods for the synthesis of enantioenriched odorants. Chemical Reviews, 120(21), 12385-12496. Link

Sources

- 1. ethyl (S)-3-hydroxyhexanoate, 88496-71-3 [thegoodscentscompany.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl (S)-3-hydroxyhexanoate: A Technical Whitepaper on Physicochemical Profiling and Asymmetric Synthesis

Executive Summary

Ethyl (S)-3-hydroxyhexanoate is a highly versatile chiral building block utilized extensively in the pharmaceutical and advanced materials industries. As drug development increasingly demands enantiopure intermediates to ensure target specificity and mitigate off-target toxicity, the robust synthesis of specific stereoisomers has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl (S)-3-hydroxyhexanoate, evaluates the mechanistic causality behind its asymmetric synthesis, and outlines field-validated protocols for its production.

Chemical Identity and Physicochemical Data

Understanding the physical parameters of Ethyl (S)-3-hydroxyhexanoate is critical for downstream processing, particularly during vacuum distillation and solvent extraction phases. The data presented below reflects the standard metrics required for quality control and process scale-up.

Table 1: Physicochemical Properties

| Parameter | Value |

| Chemical Name | Ethyl (S)-3-hydroxyhexanoate |

| CAS Registry Number | 88496-71-3[1] |

| Molecular Formula | C₈H₁₆O₃[1] |

| Molecular Weight | 160.21 g/mol [1] |

| Density | ~0.974 g/mL at 25 °C[2] |

| Boiling Point | 90–92 °C at 14 mmHg[2] |

| Flash Point | 94 °C[2] |

| Refractive Index ( | 1.428[2] |

Note: Macroscopic thermodynamic properties such as boiling point and density are identical to its racemic counterpart (CAS: 2305-25-1), though optical rotation will uniquely identify the (S)-enantiomer.

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of enantiopure

Transition-Metal Catalysis (The Noyori Approach)

The chemical route relies on Ruthenium(II) complexes bearing chiral diphosphine ligands, such as BINAP. The causality behind this choice lies in the rigid,

Biocatalytic Reduction

Enzymatic reduction utilizes Ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Kluyveromyces marxianus). Enzymes offer exquisite stereocontrol under mild, aqueous conditions. The critical mechanistic requirement here is the continuous regeneration of the nicotinamide cofactor (NADH/NADPH). By coupling the reduction to a sacrificial oxidation (e.g., glucose to gluconic acid via Glucose Dehydrogenase), the thermodynamic equilibrium is powerfully driven toward the target alcohol[4].

Figure 1: Divergent asymmetric synthesis pathways for Ethyl (S)-3-hydroxyhexanoate.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary in-process controls.

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes high-pressure hydrogenation to achieve >98% ee. Strict anhydrous and anaerobic conditions are mandatory to prevent catalyst deactivation.

-

Substrate Preparation: In a rigorously dried, argon-purged Schlenk flask, dissolve ethyl 3-oxohexanoate (50.0 g, 316 mmol) in 75 mL of degassed absolute ethanol[3]. Causality: Degassing removes dissolved oxygen, which irreversibly oxidizes the Ru(II) center to an inactive Ru(III) species.

-

Catalyst Loading: Add the chiral catalyst

(0.139 g, 0.158 mmol) along with 2 N hydrochloric acid (0.158 mL, 0.316 mmol)[3]. Causality: The acid additive facilitates the enol-to-keto tautomerization and prevents the formation of inactive catalytic dimers. -

Reactor Pressurization: Transfer the reaction mixture to a high-pressure hydrogenation autoclave. Degas the system by sequentially evacuating and backfilling with nitrogen three times, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with

to 65 psi and heat the system to 70 °C. Maintain vigorous stirring for 36 hours[3]. Monitor hydrogen uptake; the reaction is complete when pressure drops cease. -

Workup & Isolation: Cool the reactor to ambient temperature and carefully vent the residual hydrogen. Concentrate the solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation, collecting the fraction boiling at 90–92 °C (14 mmHg) to yield the pure (S)-enantiomer[2].

Protocol B: Biocatalytic Asymmetric Reduction

This protocol leverages enzymatic stereoselectivity. It is highly sustainable but requires careful substrate feeding to prevent protein denaturation.

-

Media & Cofactor Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0. Add glucose (5.0 g) and

(1 mM) to establish the cofactor recycling pool[4]. -

Biocatalyst Inoculation: Introduce the recombinant Ketoreductase (KRED) or immobilized Kluyveromyces marxianus cells into the buffered system[4].

-

Controlled Substrate Feeding: Add ethyl 3-oxohexanoate (0.4 g) via a syringe pump over 2 hours. Causality:

-keto esters are lipophilic and can disrupt the tertiary structure of the enzyme at high concentrations. Fed-batch addition maintains the substrate concentration below the toxicity threshold while maintaining zero-order reaction kinetics. -

Incubation & pH Control: Incubate the reaction in a rotary shaker at 30 °C and 150 rpm for 24 hours. Self-Validation Step: Continuously monitor the pH. As glucose is oxidized to gluconic acid, the pH will drop. Titrate with 1 M NaOH to maintain pH 7.0; cessation of base consumption indicates reaction completion.

-

Extraction: Extract the aqueous matrix with ethyl acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous

, and concentrate under vacuum to afford the target compound.

Applications in Advanced Drug Development

Ethyl (S)-3-hydroxyhexanoate is not a terminal drug product but a foundational architectural unit for complex molecular assemblies:

-

Total Synthesis of Neopeltolide: Neopeltolide is a potent marine macrolide with significant antiproliferative activity against cancer cell lines. Its synthesis frequently commences with the Noyori asymmetric hydrogenation of ethyl 3-oxohexanoate. The resulting optically active

-hydroxy ester is subsequently cyclized to construct the critical tetrahydropyran core of the macrolide[5]. -

Precursors for GABA Analogues: The asymmetric reduction of

-keto esters is a well-documented pathway for synthesizing precursors to -

Biodegradable Polymers: In materials science, the (S)- and (R)-enantiomers of 3-hydroxyhexanoate are critical monomeric units for synthesizing polyhydroxyalkanoate (PHA) copolymers, specifically P(3HB-co-3HHx), which are utilized in bio-absorbable medical sutures and targeted drug delivery matrices.

References

-

LookChem. ETHYL (S)-3-HYDROXYHEXANOATE. Retrieved from [Link]

-

MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

-

ACS Publications. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters. Retrieved from[Link]

- Google Patents. WO2000012466A1 - Formamide compounds as therapeutic agents.

-

SBQ (Amazon S3). Bioreduction of ethyl 3-oxohexanoate by immobilized Kluyveromyces marxianus cells. Retrieved from [Link]

Sources

Engineering the Biosynthetic Pathway of β-Hydroxy Esters: A Technical Guide to Fermentation and Biocatalysis

Executive Summary

β-hydroxy esters, particularly ethyl 3-hydroxybutyrate (E3HB) , are indispensable chiral building blocks in modern pharmacognosy and synthetic chemistry. They serve as critical intermediates in the synthesis of carbapenem antibiotics, statins, and insect pheromones, while also functioning as sustainable flavor compounds and precursors for biodegradable polymers [1]. Historically, the asymmetric synthesis of these esters relied on transition-metal-catalyzed reductions (e.g., Noyori reduction), which suffer from heavy metal toxicity and high operational costs.

As a Senior Application Scientist, I present this technical guide to elucidate the microbial fermentation and whole-cell biocatalytic pathways for β-hydroxy ester production. By engineering microbial factories—specifically Escherichia coli and Saccharomyces cerevisiae—we can achieve >99% enantiomeric excess (ee) through self-sustaining, carbon-efficient metabolic loops.

Mechanistic Pathways: De Novo Synthesis vs. Biocatalytic Reduction

The microbial production of β-hydroxy esters is primarily achieved through two distinct metabolic architectures. Understanding the causality behind these pathways is essential for rational strain design and bioprocess optimization.

A. De Novo Biosynthesis via the PHA Pathway

The de novo synthesis of ethyl 3-hydroxybutyrate hijacks the native polyhydroxyalkanoate (PHA) biosynthesis pathway.

-

The Causality of Enzyme Selection: In wild-type PHA producers (like Ralstonia eutropha), acetyl-CoA is condensed by β-ketothiolase (PhaA) to acetoacetyl-CoA, which is then reduced by acetoacetyl-CoA reductase (PhaB) to 3-hydroxybutyryl-CoA. To divert this flux away from polymerization (mediated by PhaC) and toward esterification, researchers introduce an Alcohol Acyltransferase (AAT) [5]. AATs catalyze the esterification of the acyl-CoA intermediate with ethanol (either fed exogenously or produced endogenously via fermentation).

-

Alcoholytic Cleavage: Alternatively, specific Class IV PHA synthases can induce the in vivo alcoholytic cleavage of PHA chains in the presence of ethanol, capping the carboxy end to yield ethyl 3-hydroxybutyrate directly [3].

B. Whole-Cell Asymmetric Bioreduction

For pharmaceutical applications requiring absolute stereocontrol, whole-cell biocatalysis utilizing exogenous ethyl acetoacetate (EAA) is preferred.

-

The Causality of Cofactor Regeneration: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) reduce EAA to E3HB but stoichiometrically consume NAD(P)H. Because supplementing pure cofactors is economically unviable, the system must be self-validating and self-sustaining. By co-expressing a Glucose Dehydrogenase (GDH) , the oxidation of glucose to gluconolactone is directly coupled to the reduction of NAD(P)+ to NAD(P)H. This creates an intracellular closed-loop redox system that drives the reaction to near-complete conversion [4].

Metabolic routes for ethyl 3-hydroxybutyrate: De novo biosynthesis vs. whole-cell biocatalysis.

Process Engineering: Aerobic vs. Anaerobic Biotransformation

The choice of bioreactor conditions drastically alters the metabolic flux and byproduct formation.

When utilizing Saccharomyces cerevisiae for the whole-cell reduction of EAA, operating under anaerobic conditions forces the yeast to utilize alternative electron sinks. While aerobic processes yield slightly higher conversion rates of EAA to (S)-E3HB, anaerobic biocatalysis produces ethanol and CO₂ as primary byproducts. This is a highly desirable outcome for modern biorefineries, as the process simultaneously yields a high-value chiral intermediate and bioethanol, improving overall carbon efficiency and life-cycle sustainability [2].

Quantitative Performance Comparison

The following table summarizes the performance metrics of various engineered systems for β-hydroxy ester production based on recent literature:

| Production Strategy | Biocatalyst / Strain | Substrate | Target Enantiomer | Enantiomeric Excess (ee) | Yield / Conversion |

| Whole-Cell Bioreduction (Aerobic) | S. cerevisiae | Ethyl acetoacetate | (S)-E3HB | >99% | ~88% |

| Whole-Cell Bioreduction (Anaerobic) | S. cerevisiae | Ethyl acetoacetate | (S)-E3HB | >99% | ~74% |

| Engineered Coenzyme Regeneration | E. coli (AcCR + GDH) | Ethyl acetoacetate | (R)-E3HB | >99% | 99.4% |

| Direct Esterase Hydrolysis | E. coli (PHE21) | Racemic E3HB | (S)-E3HB | >99% | 50% (Kinetic Res.) |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocol details the whole-cell biocatalytic reduction of EAA using an engineered E. coli strain co-expressing a carbonyl reductase (AcCR) and glucose dehydrogenase (GDH).

Protocol: Asymmetric Bioreduction with In Situ Cofactor Regeneration

This protocol is designed as a self-validating system : the continuous monitoring of pH and glucose acts as a real-time proxy for intracellular NAD(P)H regeneration. If the pH drops predictably, gluconic acid is being formed, confirming that the GDH enzyme is actively recycling the cofactor required for the reduction of EAA.

Step 1: Strain Cultivation & Biomass Accumulation

-

Action: Inoculate E. coli BL21(DE3) harboring the pETDuet-AcCR-GDH plasmid into 1 L of Terrific Broth (TB) containing 100 µg/mL ampicillin. Grow at 37°C until OD₆₀₀ reaches 0.6.

-

Induction: Add IPTG to a final concentration of 0.5 mM and lower the temperature to 25°C for 12 hours.

-

Causality: Lowering the temperature post-induction prevents the formation of insoluble inclusion bodies, ensuring the AcCR and GDH enzymes fold correctly into their active conformations.

Step 2: Preparation of Resting Cells

-

Action: Harvest the biomass by centrifugation (8,000 × g, 10 min, 4°C). Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) to remove residual media components.

-

Causality: Utilizing "resting cells" (cells suspended in a buffer without nitrogen sources) halts cell division. This forces the cell to channel all inputted carbon (glucose) exclusively into cofactor regeneration rather than biomass generation.

Step 3: The Biocatalytic Reaction (Self-Validating Step)

-

Action: Resuspend the cells in 500 mL of the same buffer to a final concentration of 50 g/L (wet cell weight). Add 200 mM of Glucose and 100 mM of Ethyl Acetoacetate (EAA). Incubate at 30°C with 200 rpm agitation.

-

Self-Validation Checkpoint: Monitor the pH of the bioreactor. The oxidation of glucose by GDH produces gluconolactone, which spontaneously hydrolyzes to gluconic acid. A steady drop in pH (requiring titration with 1M NaOH to maintain pH 7.0) is the physical validation that the NAD(P)H regeneration loop is actively functioning. If base consumption stops, the reaction has either reached completion or the enzymes have deactivated.

Step 4: Extraction and Chiral Analysis

-

Action: After 24 hours, extract the aqueous phase with an equal volume of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Analyze via Chiral Gas Chromatography (GC) using an HP-Chiral column.

-

Causality: Ethyl acetate is chosen for its optimal partition coefficient for β-hydroxy esters while precipitating residual proteins, ensuring a clean injection for GC analysis.

Step-by-step workflow for the whole-cell biocatalytic reduction of ethyl acetoacetate.

References

-

Chem-Impex. "Ethyl 3-hydroxybutyrate" (Applications in pharmaceuticals and fermentation). 1

-

Aidic. "Towards the Integration of the Anaerobic Ethyl (S)-3- Hydroxybutyrate Production Process into a Biorefinery Concept". 2

-

ASM Journals. "Alcoholytic Cleavage of Polyhydroxyalkanoate Chains by Class IV Synthases Induced by Endogenous and Exogenous Ethanol". 3

-

ResearchGate. "Engineering of a novel carbonyl reductase with coenzyme regeneration in E. coli for efficient biosynthesis of enantiopure chiral alcohols". 4

-

MDPI. "Advances in the Ester Accumulation and Regulation in Grape Berries and Wine". 5

Sources

Pharmacological Potential of Ethyl (S)-3-Hydroxyhexanoate Derivatives

This guide explores the pharmacological and biomedical utility of Ethyl (S)-3-hydroxyhexanoate , a chiral ester often overshadowed by its shorter-chain homolog (butyrate) used in statin synthesis. For the drug development professional, the value of the C6-hexanoate derivative lies in its role as a critical monomer for third-generation polyhydroxyalkanoates (PHAs) —specifically P(3HB-co-3HHx)—and as a lipophilic chiral synthon for peptide drug conjugation and quorum-sensing modulation.

From Chiral Synthons to Smart Biomaterials

Executive Summary

Ethyl (S)-3-hydroxyhexanoate (CAS: 88496-71-3) is the ethyl ester of (S)-3-hydroxyhexanoic acid.[][2][3] While historically categorized as a volatile flavor compound or pheromone component, its pharmacological significance has surged in the field of nanomedicine and tissue engineering .

Unlike the rigid C4 (butyrate) backbone used in early biopolymers, the C6 (hexanoate) side chain introduces steric bulk that disrupts crystalline packing. This makes its polymeric derivatives, particularly Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] , ideal candidates for thermo-responsive drug delivery systems and soft tissue scaffolds . Furthermore, the monomer itself serves as a "lipidizing" agent to enhance the membrane permeability of peptide drugs.

Chemical Basis & Stereochemistry

The biological activity of 3-hydroxyhexanoate derivatives is strictly governed by stereochemistry. The (S)-enantiomer is the physiologically relevant form produced by bacterial

-

Molecular Formula:

-

Chiral Center: C3 position.

-

Pharmacophore Utility: The 3-hydroxy group serves as a nucleophile for polymerization or conjugation, while the C6 alkyl tail provides tunable lipophilicity (

).

Structural Significance in Biopolymers

In P(3HB-co-3HHx) copolymers, the inclusion of the 3-hydroxyhexanoate (3HHx) unit lowers the melting point and crystallinity compared to pure PHB.[4]

-

PHB (C4 only): Brittle, high crystallinity (

), slow degradation. -

P(3HB-co-3HHx): Elastomeric, lower crystallinity, tunable degradation rates suitable for sustained drug release.

Core Pharmacological Applications

A. Advanced Drug Delivery Systems (DDS)

The primary pharmaceutical application of Ethyl (S)-3-hydroxyhexanoate derivatives is in the synthesis of P(3HB-co-3HHx) nanoparticles and microspheres. These carriers address critical failures in conventional drug delivery: "burst release" and poor bioavailability of hydrophobic drugs.

Mechanism of Action: Surface Erosion

Unlike polylactic acid (PLA) which degrades via bulk erosion (often causing acidic inflammation), P(3HB-co-3HHx) degrades via surface erosion . This ensures a linear, zero-order release profile for encapsulated drugs.

Key Therapeutic Payloads:

-

Anti-cancer Agents: Doxorubicin and Ellipticine loaded into 3HHx-based nanoparticles show enhanced uptake in HeLa cells due to the polymer's affinity for cell membranes.

-

Insulin Delivery: Thermosensitive hydrogels containing 3HHx nanoparticles allow for injectable, sustained-release insulin formulations.[5]

Visualization: Drug Release Mechanism

Caption: Surface erosion mechanism of P(3HB-co-3HHx) nanoparticles ensuring linear drug release.

B. Peptide Lipidization & Antimicrobial Activity

Derivatives of (S)-3-hydroxyhexanoic acid are used to modify peptide drugs.

-

Lipidization: Conjugating the hexanoate chain to the N-terminus of therapeutic peptides (e.g., DP18L ) increases their half-life and membrane penetration.

-

Quorum Quenching: The free acid acts as a Diffusible Signal Factor (DSF) analog. It can disrupt bacterial communication (quorum sensing) in pathogens like Ralstonia solanacearum, offering a non-antibiotic route to infection control.

Quantitative Comparison: Material Properties

The following table highlights why the "Hexanoate" derivative is superior to the "Butyrate" standard for soft tissue engineering and flexible implants.

| Property | Poly(3-hydroxybutyrate) [PHB] | P(3HB-co-3HHx) (15 mol% Hexanoate) | Pharmacological Benefit |

| Melting Point ( | 175–180°C | 115–125°C | Easier thermal processing without drug degradation. |

| Elongation at Break | 5–8% (Brittle) | 400–800% (Elastic) | Suitable for flexible stents, heart valves, and skin grafts. |

| Degradation Time | > 52 weeks | Variable (10–30 weeks) | Tunable to match tissue regeneration rates. |

| Biocompatibility | Moderate (Stiff) | High (Supports Cell Adhesion) | Promotes fibroblast and osteoblast proliferation. |

Experimental Protocol: Biocatalytic Synthesis

For pharmaceutical applications, enantiomeric purity (

Methodology: Enzymatic Reduction of Ethyl 3-Oxohexanoate

Reagents:

-

Substrate: Ethyl 3-oxohexanoate (10 mM)

-

Enzyme: KRED screening kit (e.g., from Codexis or in-house Pichia lysate)

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

-

Preparation: Dissolve Ethyl 3-oxohexanoate in DMSO (5% v/v final concentration).

-

Reaction Assembly: In a reaction vessel, combine:

-

buffer (

) -

Glucose (

eq) -

(

-

Glucose Dehydrogenase (

U/mL) -

KRED Enzyme (

mg/mL lyophilized powder)

-

-

Initiation: Add substrate to initiate reaction. Incubate at

with orbital shaking (200 rpm). -

Monitoring: Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours.

-

Quenching & Extraction: After 24h, quench with EtOAc. Centrifuge to remove protein. Extract supernatant with EtOAc (

). -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash chromatography. -

Validation: Determine enantiomeric excess (ee) using Chiral GC (Cyclodextrin column). Target:

(S)-enantiomer.

Visualization: Biocatalytic Pathway

Caption: Stereoselective enzymatic reduction pathway yielding high-purity (S)-isomer.

References

-

Biomedical Applications of P(3HB-co-3HHx)

-

Synthesis & Stereochemistry

- Title: Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. (Note: Illustrates the biocatalytic principles applicable to the 3-hydroxy isomer).

- Source: Tetrahedron: Asymmetry

-

URL: [Link]

-

Peptide Conjugation (Lipidization)

-

Tissue Engineering Utility

Sources

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]

- 6. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Service replaced [repository.canterbury.ac.uk]

- 8. Redirecting [linkinghub.elsevier.com]

Thermodynamic Characterization and Chiral Resolution of Ethyl 3-Hydroxyhexanoate

Executive Summary

Ethyl 3-hydroxyhexanoate (CAS: 2305-25-1) represents a critical bifunctional building block in the synthesis of statins, beta-lactam antibiotics, and high-value pheromones. While widely recognized for its organoleptic profile (citrus/fruity notes) in the fragrance industry, its utility in pharmaceutical development relies heavily on its chiral purity .

This guide addresses a gap in standard literature: the intersection of bulk thermodynamic properties and the biocatalytic thermodynamics required to isolate its enantiomers. We move beyond simple data listing to provide derived enthalpies, self-validating measurement protocols, and optimized kinetic resolution workflows.

Molecular Architecture & Physicochemical Baseline

Ethyl 3-hydroxyhexanoate consists of a hexanoate backbone with a hydroxyl group at the C3 position, introducing a chiral center. In an achiral environment, both (R) and (S) enantiomers exhibit identical scalar physical properties.

Table 1: Physicochemical Constants (Standard State, 298 K)

| Property | Value | Confidence/Method |

| Molecular Formula | Exact | |

| Molecular Weight | 160.21 g/mol | Calculated |

| Boiling Point ( | 226 °C (est.[1][2] at 760 mmHg) | Extrapolated from reduced pressure data [1] |

| Boiling Point (Reduced) | 90–92 °C at 14 mmHg | Experimental [2] |

| Density ( | 0.974 g/mL (25 °C) | Gravimetric [3] |

| Refractive Index ( | 1.428 | Optical Refractometry [3] |

| Flash Point | 94 °C (Closed Cup) | ASTM D93 [2] |

| LogP | 1.32 | Partition Coefficient (Octanol/Water) [4] |

| Water Solubility | ~38.3 g/L | Estimated (Hydroxyl group enhances solubility) [4] |

Thermodynamic Derivations: Enthalpy of Vaporization

Direct calorimetric data for Ethyl 3-hydroxyhexanoate is often absent in standard databases. As researchers, we must derive these values to model distillation columns or reactor headspaces accurately.

Clausius-Clapeyron Estimation

Using the experimental boiling point at reduced pressure (

Calculation:

Insight: This value (

Chiral Thermodynamics & Kinetic Resolution

The "thermodynamics" of chiral ethyl 3-hydroxyhexanoate largely refers to the thermodynamics of separation . Since enantiomers have identical free energies in achiral solvents, we employ Lipase-Mediated Kinetic Resolution .

The Thermodynamic Bias

We utilize Candida antarctica Lipase B (CAL-B) to lower the activation energy (

-

Reaction: Racemic Alcohol + Vinyl Acetate

(R)-Acetate + (S)-Alcohol -

Thermodynamic Driver: The use of vinyl acetate makes the reaction effectively irreversible (formation of vinyl alcohol

acetaldehyde tautomerization), driving the equilibrium forward.

Kinetic Resolution Workflow

The following diagram illustrates the stereoselective acylation pathway.

Figure 1: Thermodynamic workflow for the lipase-catalyzed kinetic resolution of ethyl 3-hydroxyhexanoate. The enzyme preferentially lowers the activation energy for the (R)-enantiomer.

Experimental Protocols

Protocol A: Determination of Vapor Pressure (Static Method)

Trustworthiness: This protocol includes a degassing step, often skipped in lower-quality guides, which is the primary source of error in vapor pressure measurements.

Reagents & Equipment:

-

Isotheniscope or Static Pressure Cell.

-

High-vacuum line (<0.1 Torr).

-

Thermostated bath (

°C).

Step-by-Step:

-

Loading: Introduce 10 mL of sample into the sample bulb.

-

Degassing (Critical): Freeze the sample using liquid nitrogen. Open to vacuum to remove headspace gases. Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times . Why? Dissolved air mimics high vapor pressure, invalidating results.

-

Equilibration: Submerge the bulb in the thermostated bath at

(e.g., 25 °C). -

Measurement: Allow 30 minutes for thermal equilibrium. Record pressure (

) using a capacitance manometer. -

Iteration: Repeat at 5 °C intervals up to 80 °C.

-

Validation: Plot

vs

Protocol B: Enzymatic Kinetic Resolution (Gram-Scale)

Expertise: This protocol uses an irreversible acyl donor to maximize yield, a field-proven technique for hydroxy esters.

Reagents:

-

Racemic Ethyl 3-hydroxyhexanoate (1.60 g, 10 mmol).

-

Vinyl Acetate (5 eq., Acyl donor).

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 80 mg.

-

MTBE (Methyl tert-butyl ether) or Hexane (Solvent).

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, dissolve the racemate in 20 mL MTBE.

-

Initiation: Add Vinyl Acetate and the immobilized lipase.

-

Incubation: Shake at 200 rpm at 30 °C. Note: Higher temperatures increase rate but may decrease enantioselectivity (E-value).

-

Monitoring: Monitor by chiral GC (Cyclodextrin column) every 2 hours.

-

Termination: Filter off the enzyme (enzyme can be recycled).

-

Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash chromatography (Hexane/EtOAc gradient). The (R)-acetate is less polar and elutes first.

Applications & Industrial Relevance

Table 2: Application Matrix by Enantiomer

| Form | Primary Application | Mechanism of Action |

| (R)-Enantiomer | Pharmaceutical Intermediates | Precursor for beta-lactamase inhibitors; chiral synthon for statin side-chains. |

| (S)-Enantiomer | Pheromones / Bio-control | Component in specific insect pheromone blends (e.g., Formica species). |

| Racemate | Fragrance & Flavor | "Pineapple/Citrus" note. Used in fruit flavors where chirality impacts intensity but not character. |

Pharmaceutical Synthesis Pathway

The (R)-ethyl 3-hydroxyhexanoate is a precursor to (R)-3-hydroxyhexanoic acid, often used to introduce chirality in polyketide antibiotic synthesis.

Figure 2: Simplified synthesis pathway utilizing the chiral ester as a starting material.

References

-

The Good Scents Company. (2023). Ethyl 3-hydroxyhexanoate Physicochemical Information. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: Ethyl 3-hydroxyhexanoate (CID 61293).[1][7] National Library of Medicine. Retrieved from [Link]

-

FooDB. (2023). Ethyl 3-hydroxyhexanoate: Predicted and Experimental Properties. Retrieved from [Link]

Sources

- 1. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EPI System Information for ethyl 3-hydroxyhexanoate 2305-25-1 [thegoodscentscompany.com]

- 3. (PDF) Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives [academia.edu]

- 4. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wap.guidechem.com [wap.guidechem.com]

Stereochemical Divergence in Ethyl 3-Hydroxyhexanoate: A Comprehensive Technical Guide on (S)- and (R)-Enantiomers

Executive Summary

Ethyl 3-hydroxyhexanoate (C₈H₁₆O₃) is a highly versatile β-hydroxy ester characterized by a chiral center at the C3 position. This stereocenter gives rise to two distinct enantiomers: Ethyl (S)-3-hydroxyhexanoate and Ethyl (R)-3-hydroxyhexanoate . While they share identical scalar physical properties (such as boiling point and molecular weight), their vector properties and biological interactions diverge drastically.

This technical guide dissects the mechanistic, organoleptic, and synthetic differences between the two enantiomers. We will explore why the (R)-enantiomer acts as a critical chiral building block for next-generation biodegradable polymers, while the (S)-enantiomer serves primarily as an analytical standard in flavor chemistry. Furthermore, this guide provides self-validating, step-by-step protocols for their asymmetric synthesis and enantiomeric resolution.

Structural and Organoleptic Divergence

The stereochemical orientation of the hydroxyl group at the C3 position dictates how these molecules interact with biological receptors (such as olfactory receptors) and enzymatic active sites.

-

Ethyl (R)-3-hydroxyhexanoate: Exhibits a sweet, woody, and fruity aroma with a notably low odor threshold[1]. It is naturally identified in fermented beverages like cognac and fruits such as pineapple[2].

-

Ethyl (S)-3-hydroxyhexanoate: Presents a much weaker, aldehyde-like, and faintly fruity scent[1].

To facilitate rapid comparison during analytical workflows, the quantitative and qualitative data for both enantiomers are summarized below:

Table 1: Quantitative & Qualitative Data Comparison

| Property | Ethyl (S)-3-hydroxyhexanoate | Ethyl (R)-3-hydroxyhexanoate | Analytical Method |